Norbergenin

Description

Properties

IUPAC Name |

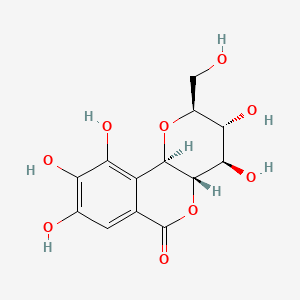

(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGAIKPBLFCKR-YWQRSDGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=C(C(=C1O)O)O)[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229787 | |

| Record name | Norbergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79595-97-4 | |

| Record name | Norbergenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079595974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Norbergenin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin is a natural phenolic compound and the O-demethylated derivative of bergenin.[1] It is a C-glycoside of trihydroxybenzoic acid and can be isolated from several plant sources, including the rhizomes of Bergenia stracheyi.[1] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, and biological activities of this compound, with a focus on its underlying mechanisms of action and the experimental protocols used to elucidate them.

Chemical Structure and Identity

This compound possesses a rigid polycyclic structure featuring a pyrano[3,2-c]isochromen-6-one core fused with a dihydroxyphenyl group and a glucose-derived pyranose ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one[2] |

| CAS Number | 79595-97-4[1] |

| Molecular Formula | C₁₃H₁₄O₉[2] |

| SMILES | C1=C2C(=C(C(=C1O)O)O)[C@@H]3--INVALID-LINK--CO)O)O">C@HOC2=O[2] |

| InChIKey | GDYGAIKPBLFCKR-YWQRSDGBSA-N[2] |

| Synonyms | Demethylbergenin[1] |

Physicochemical and Biological Properties

This compound is a white, solid compound. Its physicochemical and antioxidant properties are summarized below.

Table 2: Physicochemical and Antioxidant Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 314.24 g/mol | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |

| XLogP3 (Computed) | -1.3 | [2] |

| DPPH Radical Scavenging IC₅₀ | 13 µM | [5][6] |

| Superoxide Anion Scavenging IC₅₀ | 32 µM | [5][6] |

Spectroscopic Data

Table 3: Spectroscopic Analysis of this compound

| Technique | Description |

| ¹H-NMR | The proton NMR spectrum of this compound would show characteristic signals for the aromatic proton, the anomeric proton, and other protons on the pyranose and isocoumarin rings. |

| ¹³C-NMR | The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the glycosidic moiety. A reference spectrum for the parent compound, bergenin, is available for comparison.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic C-H bonds, the C=O of the lactone, and the C-O bonds of the ether and alcohol functionalities. |

| Mass Spectrometry (MS) | Mass spectral analysis would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural confirmation. |

Pharmacological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, immunomodulatory, and neuroprotective properties.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways in immune cells. In lipopolysaccharide (LPS)-stimulated macrophages, this compound alleviates the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3][8][9][10] This is achieved through the inhibition of several crucial signaling cascades.

-

NF-κB Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[3][8][9][10]

-

MAPK Pathway: It also inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[9][10]

-

STAT3 Pathway: The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is also dampened by this compound.[3][8][9][10]

Immunomodulatory Activity

This compound demonstrates significant immunomodulatory effects, particularly in the context of autoimmune conditions like rheumatoid arthritis. Studies using an adjuvant-induced arthritis model in mice have shown that this compound can modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells.[11] It inhibits the production of pro-inflammatory Th1 cytokines (IL-2, IFN-γ, and TNF-α) while promoting the secretion of anti-inflammatory Th2 cytokines (IL-4 and IL-5).[11] This rebalancing of the Th1/Th2 response is a key mechanism behind its anti-arthritic activity.

Neuroprotective Activity

This compound has also been reported to have neuroprotective effects, primarily attributed to its antioxidant properties.[12] It has been shown to avert aluminium chloride-induced amyloid-β accumulation and cognitive deficits by suppressing oxidative stress and apoptosis.[12] The neuroprotective mechanism is also potentially linked to the modulation of the PI3K/Akt signaling pathway.[12] The parent compound, bergenin, has been shown to exert neuroprotective effects through the Sirt1/FOXO3a/NF-κB pathway, suggesting a similar mechanism may be at play for this compound.[13]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14]

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.[15] This solution should be freshly made and protected from light.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[15]

-

Reaction: An aliquot of each this compound dilution is mixed with the DPPH solution. A control is prepared with the solvent instead of the this compound solution.[15]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[15]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[16]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[14]

Adjuvant-Induced Arthritis (AIA) in Rats

This is a widely used animal model for studying rheumatoid arthritis and evaluating anti-arthritic drugs.[17]

Procedure:

-

Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Wistar or Sprague-Dawley) by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.[17][18]

-

Drug Administration: this compound is administered orally at various doses (e.g., 5, 10, 20, 40, and 80 mg/kg) daily for a specified period, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).[11]

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume or thickness at regular intervals. A clinical score can also be assigned based on the degree of inflammation, swelling, and redness of the joints.

-

Sample Collection: At the end of the study, blood samples are collected for cytokine analysis, and joint tissues can be harvested for histopathological examination.

Flow Cytometry for Th1/Th2 Cytokine Analysis

This technique is used to quantify the intracellular production of cytokines in specific cell populations.

Procedure:

-

Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from the AIA rats. The cells are stimulated in vitro with a mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) to cause intracellular accumulation of cytokines.[19]

-

Surface Staining: The cells are first stained with fluorescently labeled antibodies against cell surface markers to identify specific T-cell populations (e.g., CD4 for T-helper cells).

-

Fixation and Permeabilization: The cells are then fixed and permeabilized to allow antibodies to access intracellular antigens.

-

Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ for Th1 cells and anti-IL-4 for Th2 cells).[19]

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of cells expressing specific combinations of surface markers and intracellular cytokines.[19]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of interesting biological activities. Its potent anti-inflammatory and immunomodulatory effects, mediated through the inhibition of key signaling pathways like NF-κB, MAPK, and STAT3, and the balancing of Th1/Th2 responses, make it a strong candidate for further investigation in the context of inflammatory and autoimmune diseases. Furthermore, its neuroprotective properties warrant exploration for the development of novel therapies for neurodegenerative disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this multifaceted molecule. Future research should focus on detailed pharmacokinetic and toxicological studies to pave the way for its potential clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H14O9 | CID 73192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New paper on the effect of the natural product this compound which is also used in TCM on the immunsystem preventing inflammatory reactions [ecology.univie.ac.at]

- 4. molnova.com:443 [molnova.com:443]

- 5. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. Frontiers | this compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. glpbio.com [glpbio.com]

- 12. Kaempferide and this compound avert aluminium chloride-induced amyloid β accumulation and neurocognitive shutdown via oxidative and apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iomcworld.com [iomcworld.com]

- 15. DPPH radical scavenging activity [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

- 17. chondrex.com [chondrex.com]

- 18. Adjuvant-Induced Arthritis Model [chondrex.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Norbergenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbergenin, an O-demethylated derivative of bergenin, is a C-glucoside of gallic acid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its known biological activities, with a particular focus on the modulation of key signaling pathways. Quantitative data is presented in structured tables for ease of comparison, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Sources of this compound

This compound is a naturally occurring polyphenol found in a variety of plant species, most notably within the genus Bergenia.[1] It is often found alongside its parent compound, bergenin. The primary plant sources identified in the literature are summarized in the table below.

| Plant Family | Plant Species | Plant Part | Reference(s) |

| Saxifragaceae | Bergenia stracheyi | Rhizomes | [2] |

| Saxifragaceae | Bergenia ciliata | Rhizomes | [1] |

| Saxifragaceae | Bergenia ligulata | Rhizomes | [1] |

| Saxifragaceae | Saxifraga stolonifera | Whole Plant | |

| Myrsinaceae | Ardisia japonica | Leaves | [3] |

| Saxifragaceae | Rodgersia hypocrateriformis | Trunk | [3] |

| Fabaceae | Peltophorum africanum | Bark | |

| Euphorbiaceae | Mallotus japonicus | Stem Bark (as a derivative) | [3] |

Isolation and Purification of this compound

While detailed, step-by-step protocols for the preparative isolation of this compound are not extensively documented in publicly available literature, a generalized methodology can be inferred from the isolation procedures of its parent compound, bergenin, and from studies that report the isolation of this compound. The following is a generalized experimental protocol that can be adapted and optimized for the isolation of this compound from plant materials, particularly from the rhizomes of Bergenia species.

Generalized Experimental Protocol

2.1.1. Plant Material Preparation and Extraction

-

Collection and Preparation: Collect fresh rhizomes of a known this compound-containing plant, such as Bergenia stracheyi. Clean the rhizomes to remove soil and debris, and then air-dry them in the shade until they are brittle. Grind the dried rhizomes into a coarse powder.

-

Extraction: The powdered plant material is typically extracted using a polar solvent to efficiently solubilize this compound.

-

Soxhlet Extraction: A common method involves the exhaustive extraction of the powdered rhizomes with methanol or ethanol in a Soxhlet apparatus for 48-72 hours.[4]

-

Maceration: Alternatively, the powder can be macerated in methanol or a methanol-water mixture (e.g., 80% methanol) at room temperature with periodic shaking for several days.[5]

-

2.1.2. Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar compound, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

2.1.3. Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography for the separation of individual compounds.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a commonly used adsorbent.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being gradually increased (e.g., from 1% to 50%).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Fractions with similar TLC profiles are pooled together.

-

-

Further Purification: Fractions containing this compound may require further purification using techniques such as:

-

Sephadex LH-20 Column Chromatography: This is often used for the final purification of phenolic compounds. Elution is typically carried out with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative RP-HPLC with a C18 column can be employed. A common mobile phase is a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Experimental Workflow Diagram

Signaling Pathways Modulated by this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its anti-inflammatory effects. This compound has been shown to modulate key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathways

In a study investigating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found that this compound exerts its anti-inflammatory effects by inhibiting several key signaling cascades.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and mediators. This compound has been shown to intervene at multiple points in this pathway:

-

Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.

-

Inhibition of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by LPS. It comprises several kinases, including ERK, JNK, and p38, which, upon activation, lead to the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation and activation of these MAPK proteins.

-

Inhibition of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a role in inflammation and immunity. Its activation is often associated with the promotion of inflammatory responses. This compound has been found to inhibit the phosphorylation and activation of STAT3 in LPS-stimulated macrophages.

By inhibiting these key signaling pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), as well as the production of nitric oxide (NO), a key inflammatory mediator.

Signaling Pathway Diagram

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Isolation of bergenin from the root bark of Securinega virosa and evaluation of its potential sleep promoting effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis Pathways for Norbergenin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbergenin, a C-glycoside of 4-O-methyl gallic acid, and its parent compound bergenin have garnered significant interest in the scientific community due to their diverse pharmacological activities. These natural products exhibit a range of biological effects, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive properties.[1] To enhance their therapeutic potential and explore structure-activity relationships (SAR), researchers have developed various synthetic pathways to create a library of this compound derivatives. This technical guide provides a comprehensive overview of the core synthesis strategies, detailed experimental protocols for key reactions, and a summary of the biological activities of the resulting derivatives. Furthermore, it elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action.

Core Synthetic Strategies

The primary approaches to the synthesis of this compound derivatives revolve around the chemical modification of the abundant natural product bergenin or its O-demethylated analog, this compound. The key strategies involve the derivatization of the hydroxyl groups present on the phenyl ring and the sugar moiety.

Esterification of Hydroxyl Groups

A prevalent method for modifying this compound and bergenin is the esterification of their hydroxyl groups. This strategy has been employed to introduce a variety of acyl groups, including those from fatty acids and aromatic acids, to enhance lipophilicity and modulate biological activity.[2][3]

The selective esterification of the primary hydroxyl group at the C-11 position of the sugar moiety is a common target. For instance, the synthesis of this compound-11-caproate, a potent antioxidant and neuroprotective agent, is achieved through this method.[2] Esterification can also occur at other hydroxyl positions, leading to a diverse range of derivatives with varied biological profiles.

Alkylation of Phenolic Hydroxyl Groups

Another key synthetic route is the alkylation of the phenolic hydroxyl groups on the gallic acid core of the molecule. This modification is undertaken to investigate the role of these specific hydroxyl groups in the compound's biological activity and to potentially improve pharmacokinetic properties.[4]

The reaction typically involves the use of alkyl halides in the presence of a base to yield O-alkylated derivatives. This approach has been instrumental in creating derivatives with enhanced immunosuppressive activities.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

General Procedure for the Alkylation of Bergenin's Phenolic Hydroxyl Groups

This protocol is adapted from the synthesis of 8,10-disubstituted bergenin derivatives.[4]

Materials:

-

Bergenin

-

Alkyl bromide (e.g., 1-bromohexane, 1-bromoheptane) (2.5 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Potassium iodide (KI) (10% mmol)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of bergenin (100.0 mg, 0.30 mmol) in DMF (5.0 mL), add potassium carbonate (62.2 mg, 0.45 mmol) and potassium iodide (5.1 mg, 10% mmol).

-

Add the respective alkyl bromide (e.g., 1-bromohexane, 105 µL, 0.75 mmol) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, partition the reaction mixture between ethyl acetate and water.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dialkylated bergenin derivative.[4]

Synthesis of 3,11-O-Benzylidene Bergenin Derivatives

This procedure details the protection of the C-3 and C-11 hydroxyl groups of a dialkylated bergenin derivative.[4]

Materials:

-

8,10-disubstituted bergenin derivative (e.g., compound 2f from the previous protocol)

-

Benzaldehyde dimethyl acetal (1.5 equivalents)

-

Camphorsulfonic acid (0.2 equivalents)

-

Acetonitrile (CH₃CN)

-

Triethylamine (Et₃N)

Procedure:

-

To a solution of the 8,10-disubstituted bergenin derivative (5.00 g, 9.84 mmol) in acetonitrile (40.0 mL), add camphorsulfonic acid (0.457 g, 1.97 mmol) and benzaldehyde dimethyl acetal (2.2 mL, 14.66 mmol) at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Quench the reaction by adding triethylamine in an amount equal to the camphorsulfonic acid used.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (CH₂Cl₂/MeOH = 30:1) to yield the 3,11-O-benzylidene bergenin derivative.[4]

General Procedure for the Esterification of this compound

This protocol describes a general method for the esterification of this compound with various fatty acids.[2]

Materials:

-

This compound

-

Fatty acid (e.g., caproic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dry Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound in dry dichloromethane.

-

Add the fatty acid, DCC, and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound ester.

Data Presentation: Biological Activities of this compound Derivatives

The synthesized this compound derivatives have been evaluated for a range of biological activities. The following tables summarize the quantitative data from these studies.

| Derivative | Modification | Biological Activity | IC₅₀ (µM) | Reference |

| This compound | - | DPPH Radical Scavenging | 13 | [2] |

| This compound | - | Superoxide Anion Scavenging | 32 | [2] |

| This compound 11-caproate | Esterification at C-11 | Antioxidant & Neuroprotective | Potent | [2] |

| Compound 7 | 8,10-di-O-benzyl, 3,11-O-benzylidene | Immunosuppression (mouse splenocyte proliferation) | 3.52 | [4] |

| Compound 13 | Modification at C-4 of Compound 7 | Immunosuppression (mouse splenocyte proliferation) | 5.39 | [4] |

| 11-O-protocatechuoylbergenin | Esterification at C-11 | BACE1 Inhibition | 0.6 | [5] |

| 11-O-(3',4'-dimethoxybenzoyl)-bergenin | Esterification at C-11 | BACE1 Inhibition | <10.0 | [5] |

| 11-O-vanilloylbergenin | Esterification at C-11 | BACE1 Inhibition | <10.0 | [5] |

| 11-O-isovanilloylbergenin | Esterification at C-11 | BACE1 Inhibition | <10.0 | [5] |

Table 1: Antioxidant, Neuroprotective, Immunosuppressive, and BACE1 Inhibitory Activities of this compound Derivatives.

| Derivative | Modification | Biological Activity | Inhibition (%) at 10 µM | Reference |

| Compound 2c | 8,10-di-O-pentyl | IFN-γ Secretion Inhibition | 67.4 | [4] |

| Compound 2d | 8,10-di-O-hexyl | IFN-γ Secretion Inhibition | 101.5 | [4] |

| Compound 5 | Modified from 2d | IFN-γ Secretion Inhibition | 99.6 | [4] |

| Compound 7 | 8,10-di-O-benzyl, 3,11-O-benzylidene | IFN-γ Secretion Inhibition | 71.0 | [4] |

| Compound 13 | Modification at C-4 of Compound 7 | IFN-γ Secretion Inhibition | 71.1 | [4] |

| Compound 2c | 8,10-di-O-pentyl | IL-4 Secretion Inhibition | 61.9 | [4] |

| Compound 2d | 8,10-di-O-hexyl | IL-4 Secretion Inhibition | 98.6 | [4] |

| Compound 5 | Modified from 2d | IL-4 Secretion Inhibition | 95.9 | [4] |

| Compound 7 | 8,10-di-O-benzyl, 3,11-O-benzylidene | IL-4 Secretion Inhibition | 76.9 | [4] |

| Compound 13 | Modification at C-4 of Compound 7 | IL-4 Secretion Inhibition | 67.5 | [4] |

Table 2: Cytokine Secretion Inhibition by this compound Derivatives.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for synthesis and evaluation.

General workflow for the synthesis and evaluation of this compound derivatives.

Inhibition of MAPK and NF-κB signaling pathways by this compound derivatives.

Activation of the Nrf2 antioxidant pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The growing library of synthetic this compound derivatives has provided valuable insights into the structure-activity relationships governing their biological effects.

-

Lipophilicity and Immunosuppressive Activity: The alkylation of the phenolic hydroxyl groups with longer alkyl chains (e.g., n-hexyl and n-heptyl) has been shown to enhance immunosuppressive activity. This suggests that increased lipophilicity may improve cell membrane permeability and interaction with intracellular targets.[4]

-

Substituents on the Acyl Group and BACE1 Inhibition: For bergenin derivatives with ester modifications at the C-11 position, the nature of the substituents on the benzoic acid moiety significantly influences their BACE1 inhibitory activity. The presence of hydroxyl and methoxy groups at the 3' and 4' positions of the benzoyl ring, as seen in 11-O-protocatechuoylbergenin, leads to potent inhibition.[5]

-

The Role of the Sugar Moiety: Modifications on the sugar part of this compound, particularly through esterification, have been shown to greatly enhance antioxidant activity. This highlights the importance of the sugar moiety as a key site for synthetic modification to tune the biological properties of the molecule.[2]

Conclusion

The synthesis of this compound derivatives through strategies such as esterification and alkylation has proven to be a fruitful approach for generating novel compounds with enhanced and diverse biological activities. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The elucidation of the roles of the MAPK, NF-κB, and Nrf2 signaling pathways in the action of these derivatives provides a solid foundation for further mechanistic studies and the rational design of next-generation therapeutic agents based on the this compound scaffold. Continued exploration of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these promising compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for bergenin analogues as β-secretase (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Norbergenin: A Technical Guide for Researchers

In-depth Technical Guide

This technical guide provides a comprehensive overview of Norbergenin, a natural O-demethylated derivative of bergenin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and details its known biological activities, including its antioxidant, anti-inflammatory, and immunomodulatory effects, supported by experimental protocols and signaling pathway diagrams.

Core Compound Information

This compound, isolated from sources like the rhizomes of Bergenia stracheyi, has garnered scientific interest for its therapeutic potential.[1]

| Property | Value | Source |

| CAS Number | 79595-97-4 | [1][2] |

| Molecular Weight | 314.24 g/mol | [3][4] |

| Molecular Formula | C₁₃H₁₄O₉ | [3][4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and immunomodulatory properties. These effects are attributed to its ability to modulate key signaling pathways.

Antioxidant Activity

This compound is recognized for its potent antioxidant properties, effectively scavenging reactive oxygen species (ROS).[5][6] Its antioxidant capacity is considered superior to its parent compound, bergenin. This activity is primarily mediated through hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms, allowing it to neutralize free radicals such as the superoxide anion and hydroxyl radical.[4]

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory and immunomodulatory potential by regulating the production of inflammatory mediators. It has been shown to inhibit the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) in macrophages stimulated with lipopolysaccharide (LPS).[6]

Furthermore, this compound can modulate the balance of T-helper (Th) cell responses, which is crucial for a regulated immune response. It has been observed to suppress the production of pro-inflammatory Th1 cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), while promoting the secretion of anti-inflammatory Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1]

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Antioxidant Activity Assays

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Protect the solution from light.[7]

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the this compound dilutions or control to each well.[3]

-

Add the DPPH working solution to each well and mix thoroughly.[3]

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a spectrophotometer.[3][5]

-

A blank containing only methanol and DPPH solution is also measured.

-

The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

-

This assay determines the capacity of this compound to scavenge superoxide radicals generated by a non-enzymatic system.

-

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide)

-

Phenazine methosulfate (PMS)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

This compound

-

Spectrophotometer

-

-

Procedure:

-

Prepare solutions of NBT (156 µM), NADH (468 µM), and PMS (60 µM) in potassium phosphate buffer.[1]

-

In a test tube, mix NBT solution, NADH solution, and the this compound sample at various concentrations.

-

Initiate the reaction by adding the PMS solution.[1]

-

Incubate the mixture at room temperature for 5 minutes.[1]

-

Measure the absorbance at 560 nm.[1]

-

The control contains all reagents except the this compound sample.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[1]

-

Anti-inflammatory and Immunomodulatory Assays

This protocol details the assessment of NF-κB activation by measuring the phosphorylation of its inhibitory subunit, IκBα, and the p65 subunit of NF-κB via Western blotting.

-

Cell Culture and Treatment:

-

Western Blotting Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-NF-κB p65, and total NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

-

This protocol outlines the measurement of STAT3 phosphorylation to assess its activation status.

-

Cell Treatment and Lysis:

-

Follow the same cell culture and treatment procedure as for the NF-κB activation assay.

-

Lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.

-

-

Western Blotting Protocol:

-

Perform SDS-PAGE and protein transfer as described previously.

-

Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.[10]

-

Follow the subsequent steps of washing, secondary antibody incubation, and detection as mentioned in the NF-κB Western blot protocol.

-

This method allows for the intracellular detection of Th1 and Th2 cytokines in stimulated T-lymphocytes.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), and IL-4 (for Th2)

-

Fixation and permeabilization buffers

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.[11]

-

Wash the cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells using appropriate buffers.

-

Perform intracellular staining with fluorochrome-conjugated anti-IFN-γ and anti-IL-4 antibodies.[11]

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD4+ lymphocyte population and then determining the percentage of cells expressing IFN-γ (Th1) and IL-4 (Th2).[11]

-

Caption: Experimental workflow for this compound analysis.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Elucidation of reactive oxygen species scavenging pathways of this compound utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Norbergenin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative pharmacokinetic data for Norbergenin is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the bioavailability and pharmacokinetics of its parent compound, Bergenin, as a surrogate. The presented data and methodologies for Bergenin can serve as a valuable reference and starting point for dedicated studies on this compound.

Introduction

This compound, the O-demethylated derivative of Bergenin, is a naturally occurring C-glucoside with demonstrated superior in vitro antioxidant activity compared to its parent compound.[1][2][3][4][5] This enhanced antioxidant potential suggests that this compound could hold significant therapeutic promise. However, a thorough understanding of its bioavailability and pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide aims to consolidate the available information, with a primary focus on the well-studied compound Bergenin, to inform future research and development efforts for this compound.

Bioavailability and Pharmacokinetics of Bergenin (as a Surrogate for this compound)

Bergenin exhibits low oral bioavailability, which is a significant hurdle in its clinical application. Studies suggest that this is due to poor membrane permeability and possible degradation in the gastrointestinal tract.[6][7] Following oral administration, Bergenin is absorbed, albeit in limited amounts, and undergoes metabolism, primarily through glucuronidation.[8]

The following tables summarize key pharmacokinetic parameters of Bergenin from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Bergenin in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference(s) |

| Intravenous | 7.5 | - | - | - | - | [6] |

| Intravenous | 11.25 | - | - | - | - | [9] |

| Intravenous | 15.0 | - | - | - | - | [6] |

| Intravenous | 30.0 | - | - | - | - | [6] |

| Oral | 12 | - | - | - | - | [6][8] |

| Oral | 22.5 | - | - | - | - | [6] |

| Oral | 50 | - | - | - | - | [6] |

| Oral (Aqueous Extract) | 97.8 | 1350 ± 320 | 0.75 ± 0.29 | 4360 ± 1150 | 3.1 ± 0.9 | [10][11] |

Table 2: Pharmacokinetic Parameters of Bergenin in Humans

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference(s) |

| Oral | Not Specified | Low | - | - | Short | [6][7] |

Note: Specific quantitative values for human studies are not consistently reported in the available literature, with most sources indicating low bioavailability and a short half-life.

Experimental Protocols

The quantification of Bergenin in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

-

Sample Preparation:

-

To 100 µL of rat plasma, add a deproteinization agent (e.g., methanol).[9]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to separate the supernatant.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions: [9]

-

Column: C18 reversed-phase column.

-

Mobile Phase: Methanol-water (22:78, v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Temperature: 40°C.

-

-

Sample Preparation: [10][11][12]

-

Pretreat plasma samples by protein precipitation with acetonitrile.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions: [10][11][12]

-

Column: Diamonsil® C18 column (150 mm × 4.6 mm, 5 μm).

-

Mobile Phase: Isocratic elution with water–methanol (30:70, v/v).

-

Flow Rate: 0.6 mL/min.

-

Ionization: Negative electrospray ionization (ESI).

-

Detection: Multiple-reaction monitoring (MRM).

-

Mass Transition: m/z 327.3/192.0 for Bergenin.

-

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a compound like Bergenin.

Experimental workflow for a typical pharmacokinetic study.

Signaling Pathways Modulated by Bergenin

Bergenin has been shown to exert its pharmacological effects through the modulation of several key signaling pathways. Given the structural similarity, it is plausible that this compound may act on similar pathways.

Bergenin exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14][15][16][17]

Bergenin's modulation of inflammatory signaling pathways.

In the context of cancer, Bergenin has been reported to modulate signaling pathways such as PI3K/Akt and JAK/STAT, which are crucial for cell proliferation, survival, and angiogenesis.[7][15][18][19]

Bergenin's impact on key cancer-related signaling pathways.

Conclusion and Future Directions

While this compound shows promise as a potent antioxidant, the lack of comprehensive pharmacokinetic data is a major gap in its preclinical development. The information available for its parent compound, Bergenin, suggests that this compound may also face challenges with oral bioavailability. Future research should prioritize:

-

Dedicated Pharmacokinetic Studies: Conducting in vivo studies in relevant animal models to determine the pharmacokinetic profile of this compound, including its Cmax, Tmax, AUC, and half-life.

-

Development of Validated Analytical Methods: Establishing and validating sensitive and specific analytical methods, such as LC-MS/MS, for the accurate quantification of this compound in various biological matrices.

-

Investigation of Absorption and Metabolism: Elucidating the mechanisms of this compound's absorption, distribution, metabolism, and excretion (ADME) to understand the factors limiting its bioavailability.

-

Formulation Strategies: Exploring novel drug delivery systems to enhance the oral bioavailability of this compound.

-

Pharmacodynamic and Mechanistic Studies: Investigating the signaling pathways modulated by this compound to confirm if they align with those of Bergenin and to uncover any unique mechanisms of action.

Addressing these research areas will be critical in unlocking the full therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

- 1. Elucidation of reactive oxygen species scavenging pathways of this compound utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination and pharmacokinetic study of bergenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Bergeninum? [synapse.patsnap.com]

- 14. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]

- 17. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Norbergenin: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, the O-demethylated derivative of bergenin, is a naturally occurring compound that has garnered significant interest in the scientific community.[1] Found in various medicinal plants, it is recognized for its potential therapeutic properties. This technical guide provides an in-depth overview of the solubility of this compound in various solvents and explores its known interactions with key cellular signaling pathways. This information is critical for researchers engaged in preclinical studies, formulation development, and elucidation of its mechanism of action.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Here, we summarize the available quantitative and qualitative solubility data for this compound and its parent compound, bergenin.

Quantitative Solubility Data

The following table presents the known quantitative solubility of this compound and, for comparative purposes, its parent compound bergenin in various solvents.

| Compound | Solvent | Solubility | Temperature | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Not Specified | --- |

| This compound | Dimethyl Sulfoxide (DMSO) | >1 mM (~0.314 mg/mL) | Not Specified | --- |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not Specified | Clear solution; saturation unknown.[2] |

| Bergenin | Water (pH 7.0, buffer) | 1.42 ± 0.006 mg/mL | 25°C | Low solubility.[3] |

| Bergenin | Ethanol | Insoluble | Not Specified | --- |

| Bergenin | Methanol | Soluble | Not Specified | --- |

| Bergenin | Water (pH 1.0, buffer) | 1.29 ± 0.044 mg/mL | 25°C | Solubility increases with temperature.[4][5] |

| Bergenin | Water (pH 1.0, buffer) | 8.76 ± 0.039 mg/mL | 60°C | Demonstrates temperature-dependent solubility.[4][5] |

Qualitative Solubility Information

This compound has been reported to be soluble in the following organic solvents, although specific quantitative data is limited:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Workflow for the Shake-Flask Method

References

Early Investigations into the Biological Promise of Norbergenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Norbergenin, a C-glucoside of 4-O-methyl gallic acid, has emerged as a molecule of significant interest in the scientific community. Early research has unveiled a spectrum of biological activities, positioning it as a promising candidate for further therapeutic development. This technical guide provides an in-depth overview of the foundational studies that have characterized the diverse pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The information is presented to facilitate further research and drug discovery efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on this compound's biological activities, providing a comparative snapshot of its potency across various assays.

Table 1: Antioxidant Activity of this compound

| Assay | Target | IC50 Value | Reference |

| DPPH Radical Scavenging | DPPH Radical | 13 µM | [1] |

| Superoxide Anion Scavenging | Superoxide Anion | 32 µM | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Target | IC50 Value | Reference |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | 1.2 µmol L-1 | [2] |

| Cyclooxygenase-1 (COX-1) Inhibition | COX-1 Enzyme | 107.2 µmol L-1 (inactive) | [2] |

| Phospholipase A2 (PLA2) Inhibition | PLA2 Enzyme | 156.6 µmol L-1 (inactive) | [2] |

Table 3: Anticancer Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| HeLa (Cervical Cancer) | MTT Assay | 22.70 µg/mL | [3] |

| HeLa (Cervical Cancer) | MTT Assay | 43.15 µg/ml | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early studies of this compound, offering a reproducible framework for further investigation.

Antioxidant Activity Assays

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a concentration of 0.1 mM.

-

In a 96-well microplate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of this compound.

Objective: To assess the ability of this compound to scavenge superoxide radicals.

Methodology:

-

The assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine methosulfate-NADH system.

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADH, NBT, and varying concentrations of this compound.

-

Initiate the reaction by adding phenazine methosulfate (PMS).

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance of the resulting formazan product at 560 nm.

-

The percentage of inhibition of superoxide radical generation is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

Objective: To investigate the mechanism of this compound's anti-inflammatory effect by assessing its impact on the NF-κB signaling pathway.

Methodology:

-

Cell Culture: Culture human bronchial epithelial cells (16-HBE) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Induce inflammation by treating the cells with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a set time (e.g., 30 minutes).

-

Western Blot Analysis:

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

Use a loading control like β-actin to normalize the results.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of key signaling proteins.

Neuroprotective Activity Assay

Objective: To evaluate the protective effects of this compound against neuronal damage in a primary cell culture model.[5][6][7][8]

Methodology:

-

Neuron Isolation:

-

Dissect the cerebral cortices from embryonic day 16-18 rat or mouse pups.

-

Mince the tissue and digest with trypsin and DNase I.

-

Gently dissociate the tissue into a single-cell suspension by trituration.

-

-

Cell Plating:

-

Plate the neurons onto poly-D-lysine-coated culture dishes or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

-

Culture Maintenance:

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Perform partial media changes every 2-3 days.

-

-

Neuroprotective Assay:

-

After a set number of days in vitro (DIV) (e.g., 7-10 DIV), pre-treat the neurons with different concentrations of this compound.

-

Induce neuronal injury using a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide).

-

After the incubation period, assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with fluorescent viability dyes (e.g., Calcein-AM and Ethidium Homodimer-1).

-

Anticancer Activity Assays

Objective: To determine the cytotoxic effect of this compound on cervical cancer cells.

Methodology:

-

Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Treatment: Seed the cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.[9][10][11][12][13]

Methodology:

-

Treatment: Treat HeLa cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL detection system.

-

-

Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio to assess the pro-apoptotic effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its biological evaluation.

Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Caption: General experimental workflow for evaluating this compound's biological activity.

References

- 1. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Primary cortical neuron isolation and culture [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Expression of Bax, Bcl-2 and P53 in the HeLa apoptosis induced by co-immobilized cytokines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

Norbergenin vs. Bergenin: A Technical Guide to Key Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between norbergenin and its parent compound, bergenin. Both are naturally occurring C-glucosides of trihydroxybenzoic acid, but a subtle structural variation leads to significant differences in their biological activities. This document outlines these differences through comparative data, experimental methodologies, and pathway visualizations to support research and development efforts.

Core Structural Differences

The fundamental difference between bergenin and this compound lies in the substitution on the aromatic ring. This compound is the O-demethylated derivative of bergenin.[1][2][3] Specifically, bergenin possesses a methoxy group (-OCH₃) at the C-9 position, whereas this compound has a hydroxyl group (-OH) at the same position. This single demethylation event alters the molecule's polarity, hydrogen bonding potential, and ultimately, its pharmacological profile.

The chemical transformation from bergenin to this compound is a straightforward O-demethylation, as illustrated below.

Comparative Physicochemical and Biological Data

The structural modification from a methoxy to a hydroxyl group has a direct impact on the physicochemical properties and biological efficacy of the compounds. This compound generally exhibits enhanced activity in several assays compared to bergenin.

| Property | Bergenin | This compound |

| IUPAC Name | (2R,3S,4S,4aR,10bS)-3,4,8,10-Tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c][1]benzopyran-6(2H)-one | (2R,3S,4S,4aR,10bS)-3,4,8,9,10-Pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one |

| CAS Number | 477-90-7 | 79595-97-4 |

| Molecular Formula | C₁₄H₁₆O₉ | C₁₃H₁₄O₉ |

| Molecular Weight | 328.27 g/mol | 314.24 g/mol |

| Antioxidant Activity (DPPH IC₅₀) | Largely inactive in some studies[4][5][6] | 13 µM[3] |

| Antioxidant Activity (Superoxide Anion Scavenging IC₅₀) | Data not specified | 32 µM[3] |

| Tyrosinase Inhibition | 12.2% (at 5 µg/mL) to 29.0% (at 20 µg/mL)[7] | 51.0% (at 5 µg/mL) to 53.4% (at 20 µg/mL)[7] |

| Anti-arthritic Activity | Active, but less potent than this compound[1] | More potent than bergenin at similar dose levels[1] |

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free-radical scavenging capacity of a compound. The protocol outlined here is a standard method for comparing the antioxidant activities of bergenin and this compound.

Objective: To quantify and compare the ability of bergenin and this compound to scavenge DPPH free radicals, measured as a decrease in absorbance.

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: Stock solutions of bergenin and this compound are prepared in methanol. A series of dilutions are made to test a range of concentrations. Ascorbic acid or catechin is often used as a positive control.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compounds at different concentrations. A control well contains only the DPPH solution and methanol.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.[8] The discoloration from purple to yellow indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration. This compound was found to have an IC₅₀ of 13 µM in this assay, demonstrating moderate antioxidant activity.[3]

Immunomodulatory Activity in Adjuvant-Induced Arthritis Model

This in-vivo experiment evaluates the ability of bergenin and this compound to modulate the immune response, specifically the balance between Th1 (pro-inflammatory) and Th2 (anti-inflammatory) cytokines in an animal model of arthritis.[1]

Objective: To assess the effects of bergenin and this compound on the production of key Th1 and Th2 cytokines in arthritic mice.

Methodology:

-

Animal Model: Arthritis is induced in balb/c mice by injecting a complete Freund's adjuvant.

-

Treatment: Following the induction of arthritis, mice are divided into groups. Control groups receive a vehicle, while test groups receive oral administrations of bergenin or this compound at various doses (e.g., 5, 10, 20, 40, and 80 mg/kg) over a set period.

-

Sample Collection: At the end of the treatment period, peripheral blood is collected from the mice.

-

Cytokine Analysis (Flow Cytometry):

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.

-

The cells are stimulated in vitro to produce cytokines.

-

Intracellular cytokine staining is performed using fluorescently-labeled antibodies specific for Th1 cytokines (IL-2, IFN-γ, TNF-α) and Th2 cytokines (IL-4, IL-5).

-

The percentage of cells producing each cytokine is quantified using a flow cytometer.

-

-

Data Analysis: The results are analyzed to determine if the treatments altered the cytokine balance. Studies show both compounds inhibit Th1 cytokines while potentiating Th2 cytokines, with this compound demonstrating a more potent effect than bergenin at similar dose levels.[1]

Signaling Pathway and Mechanism of Action

The enhanced biological activity of this compound, particularly its immunomodulatory effects, can be attributed to its superior ability to modulate cytokine balance. Both compounds work by suppressing pro-inflammatory Th1 responses and promoting anti-inflammatory Th2 responses, which is a key strategy in managing autoimmune conditions like arthritis. Bergenin is also known to exert anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.[2]

The diagram below illustrates the differential immunomodulatory effects observed in the adjuvant-induced arthritis model.

References

- 1. Immunomodulatory effect of bergenin and this compound against adjuvant-induced arthritis--a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

Norbergenin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbergenin, a C-glycoside and a demethylated derivative of bergenin, is a natural compound that has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential therapeutic applications in a range of diseases, primarily driven by its potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key preclinical studies and detailed experimental protocols. Furthermore, this document visualizes the complex signaling pathways and experimental workflows associated with this compound research to facilitate a deeper understanding and guide future drug discovery and development efforts.

Core Therapeutic Applications and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development in several key areas.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism of action is largely attributed to the inhibition of key pro-inflammatory signaling pathways.

-

Inhibition of NF-κB, MAPK, and STAT3 Pathways: In lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), as well as nitric oxide (NO).

-

Modulation of Th1/Th2 Cytokine Balance: In a model of adjuvant-induced arthritis in mice, oral administration of this compound was found to inhibit the production of pro-inflammatory Th1 cytokines (IL-2, IFN-γ, TNF-α) while potentiating the anti-inflammatory Th2 cytokines (IL-4, IL-5)[1]. This suggests an immunomodulatory role by balancing the Th1/Th2 response[1].

Antioxidant Properties

This compound is a potent antioxidant, a property that underlies many of its other therapeutic effects.

-

Radical Scavenging Activity: this compound has been shown to be an effective scavenger of free radicals. Its antioxidant capacity is superior to its parent compound, bergenin[2]. This activity is attributed to its ability to neutralize reactive oxygen species (ROS)[2].

-

Quantitative Antioxidant Data: Studies have quantified the antioxidant activity of this compound using various assays. For instance, it has demonstrated moderate activity in DPPH radical scavenging and superoxide anion scavenging assays[3].

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound contribute to its significant neuroprotective potential.

-